The synthesis of 1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-ol can be achieved through various routes. One documented method involves a one-pot process utilizing (R)-p-tolyl methyl sulfoxide and a specific trifluoromethyl-substituted alcohol functionality. [] This process showcases the possibility of synthesizing the molecule without isolating the (R)-p-tolyl methyl sulfoxide intermediate.
Central Nervous System Agents: Derivatives of 1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-ol have been explored in developing potential therapeutics for neuropsychiatric disorders. For instance, a study investigated the compound's role in synthesizing novel dopamine transporter (DAT) inhibitors. [] These inhibitors, crucial in regulating dopamine signaling, hold therapeutic potential for psychostimulant use disorders.
Metabolic Disorder Agents: Research highlights the use of 1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-ol as an intermediate in synthesizing 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. [] 11β-HSD1 plays a critical role in cortisol regulation, making its inhibitors potential targets for treating type 2 diabetes and metabolic syndrome.
CAS No.: 106344-20-1
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7